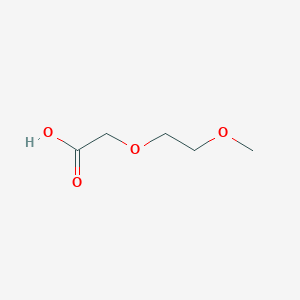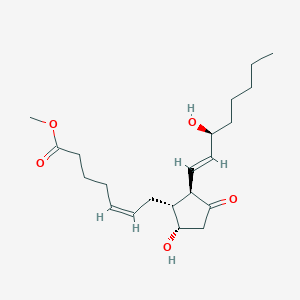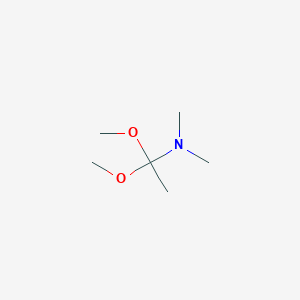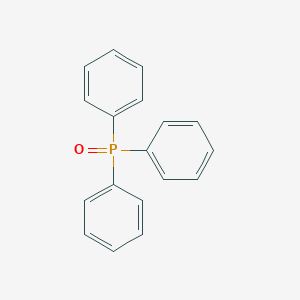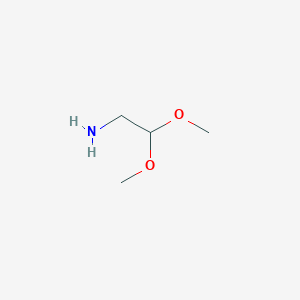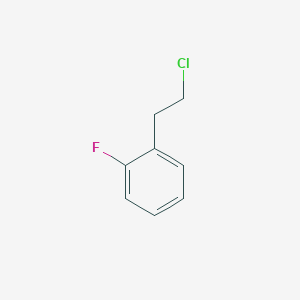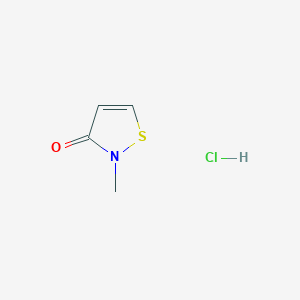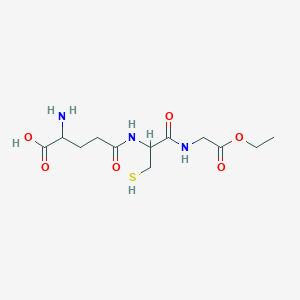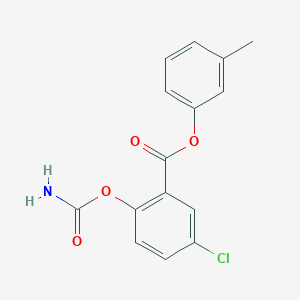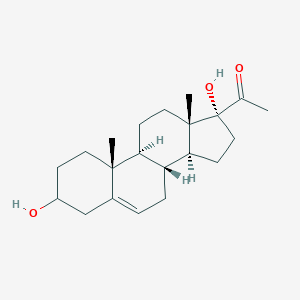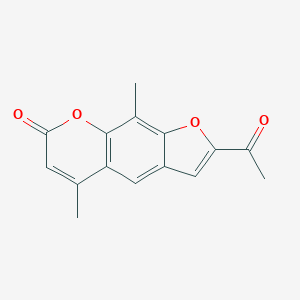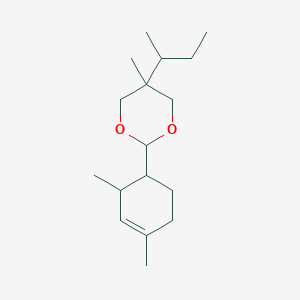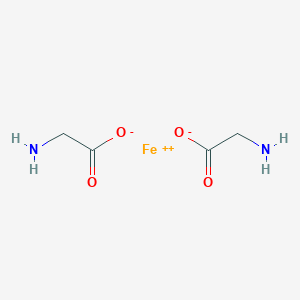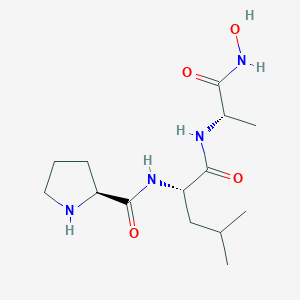
Prolyl-leucyl-alanine hydroxamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PLAHA is a hydroxamic acid derivative that belongs to the class of protease inhibitors. It was first synthesized in the 1970s and has since been used in various scientific research studies. PLAHA has been found to inhibit the activity of enzymes such as metalloproteases, which are involved in the degradation of extracellular matrix proteins. This property of PLAHA makes it a potential candidate for the treatment of various diseases, including cancer, arthritis, and cardiovascular diseases.
Applications De Recherche Scientifique
PLAHA has been extensively studied for its potential therapeutic applications. It has been found to inhibit the activity of various metalloproteases, including matrix metalloproteases (MMPs), which are involved in the degradation of extracellular matrix proteins. This property of PLAHA makes it a potential candidate for the treatment of various diseases, including cancer, arthritis, and cardiovascular diseases.
Mécanisme D'action
PLAHA inhibits the activity of metalloproteases by binding to the active site of the enzyme. This binding prevents the enzyme from cleaving its substrate, leading to the inhibition of the enzyme's activity. In addition to its protease inhibitory activity, PLAHA has also been found to induce apoptosis in cancer cells and inhibit angiogenesis.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of PLAHA depend on the specific disease or condition being studied. In cancer, PLAHA has been found to inhibit tumor growth and metastasis by inhibiting the activity of MMPs. In arthritis, PLAHA has been found to reduce inflammation and cartilage degradation by inhibiting the activity of aggrecanases. In cardiovascular diseases, PLAHA has been found to reduce atherosclerotic plaque formation by inhibiting the activity of MMPs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using PLAHA in lab experiments is its specificity for metalloproteases. This allows researchers to selectively inhibit the activity of specific enzymes involved in disease processes. However, one limitation of using PLAHA is its potential toxicity. PLAHA has been found to be toxic to some cell types at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on PLAHA. One area of interest is the development of more potent and selective PLAHA analogs. Another area of interest is the identification of new disease targets for PLAHA, such as viral proteases. Additionally, the use of PLAHA in combination with other therapies, such as chemotherapy, is an area of active research.
In conclusion, PLAHA is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its ability to inhibit the activity of metalloproteases makes it a potential candidate for the treatment of various diseases, including cancer, arthritis, and cardiovascular diseases. While there are limitations to its use in lab experiments, there are several future directions for research on PLAHA that may lead to the development of new and improved therapies.
Méthodes De Synthèse
PLAHA can be synthesized using a variety of methods, including the reaction of proline, leucine, and alanine with hydroxylamine hydrochloride and triethylamine. The reaction is typically carried out in a solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is purified using column chromatography and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Propriétés
Numéro CAS |
123984-21-4 |
|---|---|
Nom du produit |
Prolyl-leucyl-alanine hydroxamic acid |
Formule moléculaire |
C14H26N4O4 |
Poids moléculaire |
314.38 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-1-[[(2S)-1-(hydroxyamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C14H26N4O4/c1-8(2)7-11(14(21)16-9(3)12(19)18-22)17-13(20)10-5-4-6-15-10/h8-11,15,22H,4-7H2,1-3H3,(H,16,21)(H,17,20)(H,18,19)/t9-,10-,11-/m0/s1 |
Clé InChI |
KFQHRZGPMZPMPQ-DCAQKATOSA-N |
SMILES isomérique |
C[C@@H](C(=O)NO)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1 |
SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NO)NC(=O)C1CCCN1 |
SMILES canonique |
CC(C)CC(C(=O)NC(C)C(=O)NO)NC(=O)C1CCCN1 |
Autres numéros CAS |
123984-21-4 |
Séquence |
PLA |
Synonymes |
Pro-Leu-Ala-NHOH prolyl-leucyl-alanine hydroxamic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



